molecular formula C12H17N3O3S B2845178 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797876-00-6

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2845178
CAS No.: 1797876-00-6
M. Wt: 283.35
InChI Key: FFCZFIOTWCXXEM-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a thiophene ring, and an imidazolidine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the methoxy and ethyl groups. The final step involves the formation of the imidazolidine-1-carboxamide ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidine ring can be reduced to form different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene compounds.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring and imidazolidine moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Uniqueness

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antitumor, anti-inflammatory, and neuroprotective effects, supported by various studies and data.

  • Molecular Formula : C13H15N3O2S
  • Molecular Weight : 265.34 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features an imidazolidine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly against various cancer cell lines. For example, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7 and HCC1954). The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM, indicating a promising therapeutic window for further development.

Cell LineIC50 (µM)
MCF-719.76
HCC195418.63
CAMA133.34

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways associated with cancer progression.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. Specifically, concentrations as low as 5 µM have shown a reduction in TNF-alpha and IL-6 levels, suggesting that it may serve as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of this compound have also been explored. In models of oxidative stress, the compound demonstrated the ability to scavenge free radicals and protect neuronal cells from damage induced by reactive oxygen species (ROS). This activity was assessed using neuronal cell lines exposed to hydrogen peroxide, where significant cell viability was observed at concentrations above 10 µM.

Case Studies

  • Breast Cancer Treatment : A study conducted on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The study concluded that this compound could be a candidate for further investigation as an adjunct therapy in breast cancer treatment.
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers compared to control groups. This suggests potential applications in treating autoimmune conditions.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-8-3-4-10(19-8)9(18-2)7-14-12(17)15-6-5-13-11(15)16/h3-4,9H,5-7H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCZFIOTWCXXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)N2CCNC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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